
1-Methoxyisoquinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxyisoquinolin-7-amine is a chemical compound with the molecular formula C10H10N2O . It is an isoquinoline derivative, which is a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also employed .Molecular Structure Analysis
The molecular structure of 1-Methoxyisoquinolin-7-amine consists of a benzene ring fused with a pyridine moiety, with a methoxy group attached to the 1-position and an amine group attached to the 7-position .Chemical Reactions Analysis
The chemical reactions involving isoquinoline derivatives are diverse. For instance, the Mitsunobu reaction has been extended to include amine nucleophiles to form C–N bonds .Physical And Chemical Properties Analysis
1-Methoxyisoquinolin-7-amine has a molecular weight of 202.26 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Research has been dedicated to developing synthesis techniques for methoxylated isoquinoline derivatives, showcasing their importance in medicinal chemistry and drug development. For example, a study on the synthesis of 8-bromoisoquinolines provided insights into the formation mechanisms of complex isoquinoline structures, highlighting the versatility of these compounds in chemical synthesis (Armengol, Helliwell, & Joule, 2000). Similarly, novel methods for introducing a methyl group at C1 of isoquinolines have been developed, exemplified by the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer, Felber, & Bracher, 2018).
Bioactivity and Pharmacological Applications
- Biological Sensing and Imaging : Derivatives of 1-Methoxyisoquinolin-7-amine, such as tris(2-pyridylmethyl)amine-based fluorescent ligands, have been developed for Zn²⁺ sensing, which is crucial for biochemical studies and fluorescence microscopy in living cells (Mikata et al., 2014). These compounds exhibit strict Zn²⁺/Cd²⁺ selectivity, making them valuable tools for studying zinc's role in biological systems.
- Neurological and Pharmacological Effects : The methoxylated tetrahydroisoquinolinium derivatives have been evaluated for their affinity to apamin-sensitive Ca²⁺-activated K⁺ channels, indicating their potential in neurological research and drug development (Graulich et al., 2006). Additionally, the antidepressant-like effect of specific isoquinoline derivatives has been explored, revealing their action through the modulation of neurotransmitter levels, suggesting potential applications in treating depression (Dhir & Kulkarni, 2011).
Cytotoxicity and Antitumor Activity
- Anticancer Properties : Isoquinoline alkaloids isolated from natural sources, like marine sponges, have shown cytotoxic activities against various human tumor cell lines, highlighting the potential of these compounds in cancer research (Rashid, Gustafson, & Boyd, 2001). Research into synthetic isoquinoline derivatives has also demonstrated significant cytotoxic activity, offering new avenues for anticancer drug development (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methoxyisoquinolin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOVWGNHGXTZQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

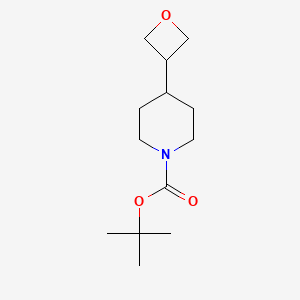
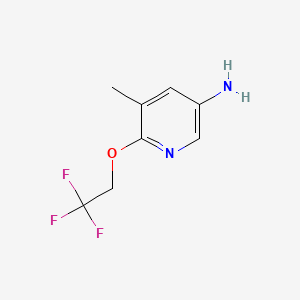
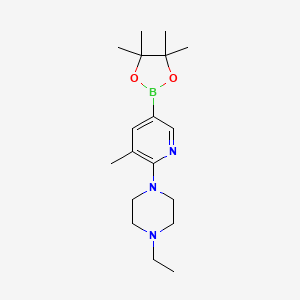

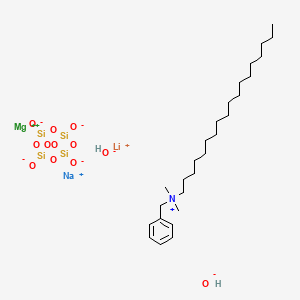
![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)
![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)
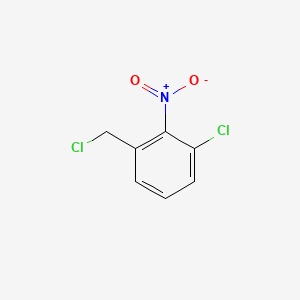
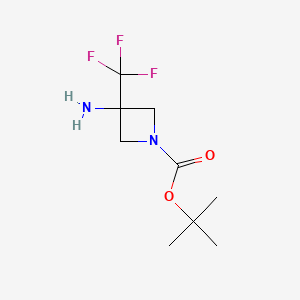
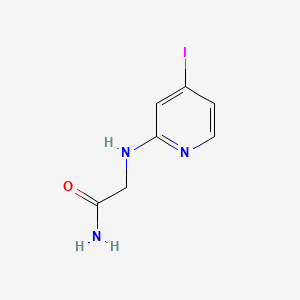
![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)
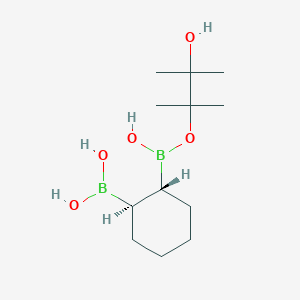
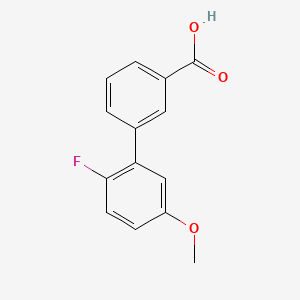
![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)